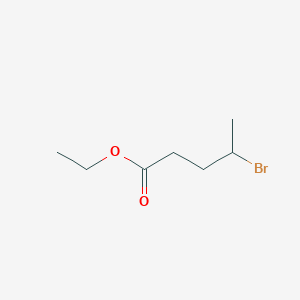

Ethyl 4-bromopentanoate

Description

Significance of Alpha- and Omega-Bromoesters in Organic Synthesis

In the field of organic synthesis, bromoesters are powerful intermediates due to the reactivity of the carbon-bromine bond. The position of the bromine atom relative to the ester functionality—classified as alpha (α) or omega (ω)—profoundly influences their synthetic applications.

Alpha-bromoesters , where the bromine is on the carbon adjacent to the carbonyl group, are particularly valuable. The electron-withdrawing nature of the ester group activates the α-carbon, making it highly susceptible to nucleophilic substitution (Sɴ2) reactions. fiveable.melibretexts.org This heightened reactivity allows for the facile introduction of various functional groups and the formation of new carbon-carbon bonds. fiveable.me A classic application of α-bromoesters is the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters, which are important precursors for many complex molecules. testbook.com The synthesis of the parent α-bromo carboxylic acids is often achieved through the Hell-Volhard-Zelinskii reaction. libretexts.org

Omega-bromoesters , on the other hand, have the bromine atom located at or near the end of the carbon chain, away from the immediate electronic influence of the ester group. These compounds function as bifunctional building blocks. The ester can undergo its typical reactions, while the terminal alkyl bromide can participate in separate nucleophilic substitutions. A key application for ω-bromoesters is in intramolecular cyclization reactions. By reacting the terminal bromine with a nucleophile generated from the ester end of the molecule (or an external nucleophile that subsequently attacks the ester), chemists can construct cyclic structures like lactones. organic-chemistry.org The size of the resulting ring is determined by the length of the carbon chain separating the two functional groups.

Scope and Research Trajectories Pertaining to Ethyl 4-bromopentanoate

This compound, as a γ-bromoester, falls into the category of ω-bromoesters and is a key precursor in significant synthetic transformations. Its primary research application lies in the synthesis of γ-valerolactone (GVL), a valuable biomass-derived platform molecule with applications as a green solvent, a fuel additive, and a precursor for polymers and other chemicals. mdpi.commdpi.com

The conversion of this compound to GVL typically involves an intramolecular cyclization. This process is often preceded by the conversion of a related starting material, ethyl levulinate (EL), into an intermediate, ethyl 4-hydroxypentanoate (B1260314) (EHP). bohrium.comresearchgate.net The subsequent intramolecular esterification (lactonization) of EHP yields GVL. bohrium.comresearchgate.net Research in this area focuses on developing efficient and stable catalysts, such as supported bimetallic systems (e.g., Cu-Ni on Al₂O₃), to facilitate these transformations under optimized conditions. bohrium.comresearchgate.net Studies have established that the intramolecular esterification of EHP to GVL is a reversible reaction, and the choice of solvent can significantly influence the reaction equilibrium and catalyst stability. bohrium.com

Beyond lactone formation, the alkyl halide functionality of this compound makes it a useful reagent for introducing a four-carbon ester-containing chain into a molecule via nucleophilic substitution. It can be used in desulfinative cross-coupling reactions, for example, where it serves as a β-bromoester equivalent in the preparation of specialized sulfone reagents used in advanced organic synthesis. acs.org

Academic Context and Interdisciplinary Relevance

The research involving this compound and its derivatives resonates across several scientific disciplines, highlighting its interdisciplinary importance.

Green Chemistry and Sustainable Feedstocks: The synthesis of γ-valerolactone (GVL) from precursors like ethyl 4-hydroxypentanoate (derived from ethyl levulinate) is a cornerstone of modern biorefinery research. mdpi.commdpi.com GVL is recognized as a key platform chemical for producing renewable fuels and biodegradable polymers, directly aligning with global efforts to transition from fossil fuel-based economies to sustainable, biomass-based systems. mdpi.comresearchgate.net

Medicinal and Pharmaceutical Chemistry: Lactones and other heterocyclic structures derived from bromoesters are prevalent motifs in biologically active compounds and pharmaceuticals. google.com The ability to use reagents like this compound to construct these scaffolds is crucial for drug discovery programs. Multi-target drugs, which can act on several biological pathways simultaneously, are increasingly important for treating complex diseases, and the versatile building blocks derived from bromoesters contribute to the synthesis of these sophisticated molecules. nih.gov

Materials Science: The products derived from this compound, particularly GVL, are used in the synthesis of polymers. researchgate.net The development of new catalytic routes to these monomers is of significant interest to materials scientists seeking to create novel polymers with specific, tailored properties for a wide range of applications.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-bromopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVCPHLFHPQRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311812 | |

| Record name | ethyl 4-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-42-7 | |

| Record name | 27126-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Bromopentanoate

Esterification Routes for Bromoalkanoic Acids

The most direct and common method for synthesizing ethyl 4-bromopentanoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromopentanoic acid. wvu.eduorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.com The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. organic-chemistry.orgoperachem.com

The reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction towards the formation of the ester product, it is standard practice to use a large excess of the alcohol (ethanol), which also serves as the solvent. operachem.com Alternatively, the removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can shift the equilibrium to favor the product. wvu.eduoperachem.com

A typical laboratory procedure involves refluxing a mixture of 4-bromopentanoic acid, excess absolute ethanol, and a catalytic amount of concentrated sulfuric acid for several hours. operachem.com After the reaction is complete, the mixture is worked up by neutralizing the acid catalyst with a weak base like sodium bicarbonate solution, followed by extraction with an organic solvent and purification, usually by distillation under reduced pressure. operachem.com

Recent advancements have explored the use of solid acid catalysts to simplify product purification and catalyst recycling. For example, sulfonic acid-functionalized silica (B1680970) has been shown to be an effective and reusable catalyst for the Fischer esterification of various carboxylic acids, including 5-bromopentanoic acid, under flow conditions at elevated temperatures. oup.com

Table 1: Comparison of Catalysts for Fischer Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Low cost, high reactivity wvu.eduoperachem.com | Difficult to remove, corrosive, generates acidic waste operachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in solvent (e.g., benzene, toluene) with Dean-Stark trap | Solid, easier to handle than H₂SO₄ operachem.com | Requires water removal, catalyst can be expensive operachem.com |

| Boron Trifluoride (BF₃) | Used as a complex (e.g., BF₃·OEt₂) | Highly effective Lewis acid catalyst operachem.com | Gaseous, requires special handling operachem.com |

| Sulfonic Acid-functionalized Silica | Batch or flow reactor, elevated temperature (e.g., 110 °C) | Reusable, easy to separate from reaction mixture, suitable for continuous flow oup.com | Higher initial cost, may have lower activity than homogeneous catalysts oup.com |

Advanced Synthetic Pathways to Bromoalkanoates

Beyond direct esterification, alternative pathways can be employed, often starting from different precursors. One notable method involves the ring-opening of γ-lactones. For this compound, the precursor would be γ-valerolactone. lookchem.com This reaction can be achieved by treatment with hydrobromic acid (HBr) in ethanol. The process involves the acid-catalyzed cleavage of the lactone ring, followed by esterification of the resulting 4-hydroxy-pentanoic acid intermediate. A procedure describes bringing a mixture of absolute ethanol, dry HBr, and γ-butyrolactone to reflux to produce ethyl 4-bromobutyrate, a similar compound. google.com Another method generates HBr in situ from the reaction of bromine with red phosphorus in ethanol, which then reacts with the lactone. google.com This approach avoids the handling of gaseous HBr and can lead to high yields. google.com

Another advanced strategy involves the hydrobromination of an unsaturated ester. For instance, the addition of HBr across the double bond of ethyl pent-4-enoate (B1234886) would yield this compound. This reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon, resulting in the desired 4-bromo product over the 5-bromo isomer. quora.com

Visible-light photoredox catalysis represents a modern approach for the synthesis of related compounds, such as γ-lactones, from α-bromo esters and styrenes. nih.govacs.org While not a direct synthesis of this compound, these methods highlight advanced techniques for forming C-C bonds and functionalized ring systems that are relevant to the chemistry of haloesters. nih.govacs.orglookchem.com

Optimization of Reaction Conditions for Compound Synthesis

Optimizing the synthesis of this compound primarily focuses on maximizing yield and minimizing reaction time and byproducts. For the classic Fischer esterification, several factors can be fine-tuned.

Stoichiometry: The molar ratio of alcohol to carboxylic acid is a key parameter. Increasing the excess of ethanol shifts the equilibrium towards the ester, with studies showing yields can increase significantly when moving from a 1:1 ratio to a 10-fold excess of alcohol. masterorganicchemistry.com

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol used (for ethanol, ~78 °C). operachem.com In flow systems using solid catalysts, higher temperatures (e.g., 110 °C) can drastically reduce the required residence time from hours to minutes without significant degradation. oup.com

Catalyst Loading: The amount of acid catalyst influences the reaction rate. While a higher concentration can speed up the reaction, it can also lead to side reactions like dehydration of the alcohol or decomposition of the product. Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient. operachem.com

Water Removal: As an equilibrium reaction, the removal of water is critical for achieving high conversion. This can be done by using a Dean-Stark trap with an azeotrope-forming solvent like toluene (B28343) or by using a chemical drying agent. wvu.eduoperachem.com Enzymatic esterification methods also focus on the efficient removal of reaction water, sometimes by bubbling a gas through the mixture. google.com

Purification: Post-reaction workup is essential for obtaining a pure product. This typically involves a liquid-liquid extraction to remove the acid catalyst and any unreacted carboxylic acid, followed by drying the organic phase and finally, fractional distillation under reduced pressure to isolate the this compound from the excess alcohol and any high-boiling impurities.

Table 2: Effect of Reaction Parameters on Fischer Esterification Yield

| Parameter | Condition | Effect on Yield/Rate | Reference |

|---|---|---|---|

| Alcohol:Acid Ratio | 1:1 | ~65% Yield (for EtOH/Acetic Acid) | masterorganicchemistry.com |

| 10:1 | ~97% Yield (for EtOH/Acetic Acid) | masterorganicchemistry.com | |

| Temperature | Reflux (~78 °C for EtOH) | Standard condition for batch synthesis | operachem.com |

| 110 °C (Flow Synthesis) | Reduces reaction time to minutes | oup.com | |

| Water | Not removed | Equilibrium limits conversion | organic-chemistry.org |

| Removed (e.g., Dean-Stark) | Drives reaction to completion, increases yield | wvu.edu |

Considerations for Scalable Academic Synthesis

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities in an academic laboratory requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Management: Esterification is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to maintain a controlled reaction temperature and prevent runaway reactions. Using a larger reaction vessel with adequate stirring and a suitable heating mantle or oil bath is necessary.

Reagent Addition: The order and rate of reagent addition become more important at scale. For instance, the slow, cautious addition of the concentrated sulfuric acid catalyst to the alcohol is critical to manage the heat generated. operachem.com

Workup and Extraction: Handling larger volumes during neutralization and extraction requires appropriately sized separatory funnels. The efficiency of extraction may decrease with scale, potentially requiring multiple extractions to ensure complete product recovery.

Purification: Distillation at a larger scale requires appropriate glassware. Vacuum distillation is preferred as the boiling point of this compound is relatively high, and heating at atmospheric pressure could lead to decomposition. Ensuring a stable vacuum and smooth boiling (using a magnetic stirrer or boiling chips) is vital to prevent bumping and loss of product.

Continuous Flow Systems: For even larger academic scales or as a modern alternative, continuous flow synthesis offers significant advantages. oup.com As demonstrated with related esterifications, using a packed-bed reactor with a solid acid catalyst allows for scalable synthesis with excellent control over temperature and residence time, simplified purification, and enhanced safety as only small amounts of reagents are reacting at any given moment. oup.com This method achieved a multi-gram synthesis of methyl laurate in a matter of hours, demonstrating its potential for scalable academic production. oup.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₇H₁₃BrO₂ |

| 4-Bromopentanoic acid | 4-bromopentanoic acid | C₅H₉BrO₂ |

| Ethanol | ethanol | C₂H₅OH |

| Sulfuric Acid | sulfuric acid | H₂SO₄ |

| para-Toluenesulfonic acid | 4-methylbenzenesulfonic acid | C₇H₈O₃S |

| Sodium bicarbonate | sodium hydrogencarbonate | NaHCO₃ |

| 5-Bromopentanoic acid | 5-bromopentanoic acid | C₅H₉BrO₂ |

| Boron trifluoride | trifluoroborane | BF₃ |

| γ-Valerolactone | 5-methyldihydrofuran-2(3H)-one | C₅H₈O₂ |

| Hydrobromic acid | hydrobromic acid | HBr |

| γ-Butyrolactone | dihydrofuran-2(3H)-one | C₄H₆O₂ |

| Ethyl 4-bromobutyrate | ethyl 4-bromobutyrate | C₆H₁₁BrO₂ |

| Bromine | bromine | Br₂ |

| Red phosphorus | phosphorus | P |

| Ethyl pent-4-enoate | ethyl pent-4-enoate | C₇H₁₂O₂ |

| Toluene | toluene | C₇H₈ |

Reactivity and Mechanistic Investigations of Ethyl 4 Bromopentanoate

Nucleophilic Substitution Reactions: General Principles and Specific Pathways

Nucleophilic substitution reactions are fundamental to the reactivity of ethyl 4-bromopentanoate. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. cymitquimica.com The reaction generally proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon is chiral. The efficiency of the substitution is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Alkylation Reactions with Varied Nucleophiles

This compound serves as an effective alkylating agent, reacting with a diverse range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Carbon Nucleophiles: In the presence of a Lewis acid like aluminum chloride (AlCl₃), this compound can be used to alkylate aromatic compounds. vulcanchem.com

Nitrogen Nucleophiles: Amines can act as nucleophiles, attacking the electrophilic carbon to form substituted amino esters.

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the bromide to yield ethers and hydroxy esters, respectively.

Sulfur Nucleophiles: Thiolates readily react to produce thioethers.

The table below summarizes representative alkylation reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Arene | Benzene/AlCl₃ | Phenyl-substituted ester |

| Amine | Ammonia (B1221849) (NH₃) | Amino ester |

| Alkoxide | Sodium ethoxide (NaOEt) | Ether ester |

| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether ester |

Intramolecular Cyclization Mechanisms

A significant reaction pathway for this compound and related γ-haloesters is intramolecular cyclization. This reaction typically occurs in the presence of a base or upon heating and leads to the formation of γ-valerolactone, a five-membered cyclic ester. rsc.orgnih.gov

The mechanism involves an initial deprotonation of the ester at the α-position by a base, creating an enolate. This is followed by an intramolecular SN2 attack of the enolate oxygen onto the carbon bearing the bromine atom, displacing the bromide ion and forming the lactone ring. The pyrolysis of γ-bromoesters can also lead to the formation of lactones. acs.org The conversion of ethyl levulinate to γ-valerolactone proceeds through an ethyl 4-hydroxypentanoate (B1260314) intermediate, which then undergoes an intramolecular transesterification. rsc.org

Radical Reactions and Related Mechanisms

This compound can participate in radical reactions, typically initiated by radical initiators or photoredox catalysis. researchgate.netnih.gov In these processes, the carbon-bromine bond undergoes homolytic cleavage to generate a carbon-centered radical. This radical intermediate can then engage in various transformations.

Atom Transfer Radical Addition (ATRA) is a key reaction type for bromoesters. researchgate.netacs.org This process involves the addition of the radical to an alkene, followed by abstraction of a halogen atom from another molecule of the bromoester to propagate the radical chain. These reactions are often catalyzed by transition metal complexes, such as those of ruthenium or copper. acs.org Photocatalysts like iridium complexes can also efficiently mediate ATRA reactions under mild conditions. nih.gov Additionally, biocatalytic systems using 'ene'-reductases have been shown to be effective for the stereoselective debromination of bromoesters via single electron reduction. nih.gov

Mechanistic Insights from Related Bromoester Analogs

The reactivity of this compound can be understood more deeply by comparing it with related bromoester analogs.

α-Bromoesters (e.g., Ethyl 2-bromopropionate): These compounds are generally more reactive in SN2 reactions due to the electron-withdrawing effect of the adjacent ester group, which polarizes the C-Br bond. They are also common substrates in atom transfer radical polymerization (ATRP) and other radical reactions. acs.orgrsc.orgpsu.edu

β-Bromoesters (e.g., Ethyl 3-bromopentanoate): The reactivity of these esters is influenced by steric and electronic effects. The bromine at the 3-position is less sterically hindered than at the 2- or 4-positions, which can facilitate certain catalytic reactions.

γ-Bromoesters (e.g., Ethyl 4-bromobutyrate): This analog is well-known for undergoing intramolecular cyclization to form γ-butyrolactone, a reaction analogous to the formation of γ-valerolactone from this compound.

Studies on these analogs reveal that the position of the bromine atom significantly impacts the compound's reactivity in both nucleophilic substitution and radical pathways.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms and energetics of reactions involving bromoesters. researchgate.netmanchester.ac.ukmanchester.ac.uknih.gov These studies can calculate the energies of reactants, products, and transition states, offering a detailed picture of the reaction pathway.

For nucleophilic substitution reactions of alkyl halides, DFT-based reactivity descriptors can predict the most likely sites for nucleophilic attack. researchgate.netscispace.com Calculations can determine the free energy barriers for these reactions, which is crucial for understanding reaction kinetics. manchester.ac.ukmanchester.ac.uknih.gov

In the context of radical reactions, computational methods can model the stability of radical intermediates and the transition states for their formation and subsequent reactions. For the pyrolysis of bromo-substituted esters, computational studies have shown that the substitution of a bromine atom can lower the activation energy of the decomposition process. nih.gov These theoretical investigations complement experimental findings and help in the rational design of new synthetic methodologies. osti.govsmu.educompchem.nl

Applications of Ethyl 4 Bromopentanoate As a Synthetic Intermediate

Utility in Polymer Chemistry and Material Science

The presence of a bromine atom makes Ethyl 4-bromopentanoate a suitable candidate for use in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond can be reversibly activated by a transition metal catalyst, typically a copper complex, to form a propagating radical. This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.

This compound can act as an initiator for ATRP, where the bromine atom serves as the initiating site for polymer chain growth. For instance, in the polymerization of vinyl monomers like styrene (B11656) or acrylates, the this compound molecule would be incorporated at one end of the resulting polymer chain. This provides a terminal ester functionality that can be further modified post-polymerization.

A significant application of this compound is in the synthesis of graft copolymers. nih.gov Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. These materials often exhibit unique properties derived from their constituent polymers. This compound can be used to introduce "grafting-from" sites onto a polymer backbone. For example, a polymer with pendant hydroxyl or amino groups can be reacted with this compound (via the ester or bromo group respectively) to attach the molecule to the backbone. The remaining free functional group (the bromo or ester group) can then be used to initiate the growth of a second polymer chain, creating a graft copolymer. jci.org This "grafting-from" strategy is a powerful method for creating well-defined graft copolymers. nih.gov

The synthesis of graft copolymers can be achieved through various methods, including "grafting-onto," "grafting-through," and "grafting-from" approaches. nih.gov The use of initiators like this compound is central to the "grafting-from" technique, where side chains are grown from a pre-existing polymer backbone containing initiating sites. nih.gov

Table 1: Examples of Bromo-initiators in Atom Transfer Radical Polymerization (ATRP)

| Initiator | Monomer(s) | Resulting Polymer Architecture | Reference |

| Ethyl 2-bromoisobutyrate | Styrene, (Meth)acrylates | Linear polymers, Block copolymers | csic.es |

| α,α'-Dibromo-p-xylene | 4-Acetoxystyrene | Linear polymer with low polydispersity | csic.es |

| Poly(vinyl chloride)-co-(vinyl chloroacetate) | Styrene, (Meth)acrylates | Graft copolymer | csic.es |

| 2-(2-Bromopropionyloxy)ethyl acrylate (B77674) (BPEA) | Self-polymerization | Hyperbranched polymer | csic.es |

This table presents examples of bromo-initiators analogous to this compound and their applications in ATRP to highlight the utility of this class of compounds in polymer synthesis.

Functionalization of Bioactive Molecules and Ligands

The reactivity of the bromine atom in this compound makes it an excellent tool for the alkylation of bioactive molecules and ligands. This allows for the introduction of a pentanoate spacer arm, which can be used to attach other functionalities or to conjugate the molecule to a larger entity like a protein or a surface.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful techniques for detecting and quantifying specific molecules in a sample. These assays rely on the high specificity of antibodies for their target antigens. Small molecules, known as haptens, are generally not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, such as a protein.

This compound and similar bromoesters are useful reagents for the synthesis of haptens. nih.govnih.gov The bromoester can act as a linker or spacer arm to attach the small molecule of interest to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govnih.gov The bromine atom can react with a nucleophilic group (e.g., a hydroxyl or amino group) on the target molecule. Subsequently, the ethyl ester can be hydrolyzed to a carboxylic acid, which is then activated and coupled to the amino groups of lysine (B10760008) residues on the carrier protein.

For example, in a manner analogous to the use of ethyl 4-bromobutyrate for the synthesis of a diethylstilbestrol (B1670540) (DES) hapten, this compound could be used to link a target molecule to a carrier protein. The process would involve the nucleophilic substitution of the bromine by a functional group on the target molecule, followed by hydrolysis of the ester to the corresponding carboxylic acid, which is then available for conjugation. The length of the spacer arm can be critical for the recognition of the hapten by the resulting antibodies.

Table 2: Research Findings on Hapten Synthesis using Bromoesters

| Bromoester Reagent | Target Molecule | Application | Key Finding | Reference |

| Ethyl 4-bromobutyrate | Diethylstilbestrol (DES) | ELISA for DES | Acts as a spacer arm to link DES to carrier proteins via nucleophilic substitution and subsequent ester hydrolysis for conjugation. | |

| 3-Bromopropionic acid ethyl ester | Ketamine | ELISA for Ketamine | Used to alkylate ketamine to introduce a linker structure for conjugation to a carrier protein. | researchgate.net |

| Methyl bromovalerate | 5-Fluorouracil (5FU) | Immunoassay for Tegafur | Used to introduce a spacer arm at different positions on the 5FU ring for hapten and competitor synthesis. | csic.es |

| Ethyl-4-bromobutanoate | Oxamichydrazide | Immunoassay for Nifuraldezone metabolite | Synthesized haptens by derivatization for the generation of antibodies. | researchgate.net |

The development of fluorescent probes and chemical tags is crucial for visualizing and tracking biological molecules and processes in real-time. This compound can serve as a valuable linker for attaching fluorescent dyes or other reporter molecules to a target biomolecule.

The synthesis of a chemical tag often involves the use of a linker to connect a small molecule that binds to a specific protein with a reporter molecule like a fluorophore. For instance, ethyl 5-bromovalerate, a compound structurally similar to this compound, has been used in the synthesis of a non-covalent trimethoprim-based chemical tag. nih.gov In this synthesis, the bromo-ester is reacted with trimethoprim (B1683648) to introduce a carboxylic acid-terminated linker after hydrolysis, which is then coupled to a fluorescent dye. nih.gov This demonstrates the utility of bromo-esters in creating functionalized linkers for bioconjugation.

Similarly, precursors to fluorescent probes can be synthesized using related pentanoate structures. For example, ethyl 5-((4-formylphenyl)(methyl)amino)pentanoate has been used as an intermediate in the creation of fluoromodule-based reporters for in vivo imaging. jci.org The pentanoate moiety in these molecules provides a flexible spacer.

The general strategy for using this compound in this context would involve:

Reaction of the bromine atom with a nucleophilic group on a target-directing molecule (e.g., a protein ligand, an enzyme inhibitor).

Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Coupling of the carboxylic acid with an amine-functionalized fluorescent dye or chemical tag.

This approach allows for the modular construction of probes and tags with tailored specificities and reporting properties.

Synthesis and Functional Study of Ethyl 4 Bromopentanoate Derivatives

Design Principles for Novel Derivatives

The design of new molecules derived from ethyl 4-bromopentanoate is guided by the principle of leveraging its distinct reactive centers to introduce specific functionalities. The primary goal is to create new chemical entities with tailored properties by strategically modifying either the ester group, the carbon-bromine bond, or both.

Key design considerations include:

Introduction of Functional Moieties: The bromine atom is an excellent leaving group, making the fourth carbon position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups (e.g., ethers, azides, thiols, and larger carbon frameworks). The choice of nucleophile is dictated by the desired properties of the final product. For instance, in the development of biologically active molecules, fragments known to interact with specific receptors or enzymes are often attached at this position. researchgate.netresearchgate.netacs.org

Modification of the Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid or converted into an amide. google.comlibretexts.org A carboxylic acid can increase water solubility or serve as a handle for further reactions, such as forming amides with various amines. This strategy is frequently employed in medicinal chemistry to create compounds that can form hydrogen bonds with biological targets. acs.orgmdpi.com

Control of Physicochemical Properties: Modifications at either end of the molecule can alter properties like hydrophobicity, polarity, and molecular size. For example, in the design of corrosion inhibitors, long alkyl chains are attached to an imidazolium (B1220033) core, which is synthesized using ethyl 5-bromopentanoate, to create a protective, non-polar barrier on a metal surface. rsc.org

By applying these principles, this compound acts as a scaffold upon which complex architectures with specific functions, from pharmaceuticals to materials science, can be systematically built. researchgate.netrsc.org

Chemical Modification Strategies

The synthetic utility of this compound lies in the ability to selectively perform reactions at its two functional groups.

The ester functional group is a key site for modification, primarily through hydrolysis and amidation.

Ester Hydrolysis: Hydrolysis, or the cleavage of the ester bond, can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. savemyexams.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion when an ester is treated with a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). libretexts.orgsavemyexams.com The initial product is a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. google.comsavemyexams.com

This transformation is a common step in multi-step syntheses. For example, a phenol (B47542) was reacted with ethyl 5-bromopentanoate, and the resulting ester was subsequently hydrolyzed with NaOH to produce the carboxylic acid needed for creating farnesoid X receptor (FXR) antagonists. researchgate.net Similarly, ethyl 5-bromopentanoate derivatives have been hydrolyzed using lithium hydroxide (LiOH) during the synthesis of macrocyclic inhibitors. acs.org

Amide Formation: Amides are frequently synthesized from esters by reacting them with ammonia (B1221849) or with primary or secondary amines, a process known as aminolysis. libretexts.orgmasterorganicchemistry.com This reaction typically requires heat. The direct conversion of esters to amides is a fundamental transformation in the synthesis of many pharmaceuticals. organic-chemistry.org In more complex syntheses, the ester is often first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent to form the amide bond under milder conditions. libretexts.org This two-step approach was used in the synthesis of azido (B1232118) alkanoic amides, where ethyl-5-azido pentanoate was first hydrolyzed to 5-azido pentanoic acid before being converted to its amide derivative. google.com

The presence of a bromine atom makes the C4 position of this compound electrophilic and thus a prime site for nucleophilic substitution reactions. cymitquimica.comcymitquimica.com This allows for the formation of new carbon-heteroatom or carbon-carbon bonds, providing a gateway to a vast number of derivatives. The following table summarizes several examples of nucleophiles used in substitution reactions with ethyl bromoalkanoates.

| Nucleophile | Product Type | Example Context | Reference |

|---|---|---|---|

| Phenols (Phenoxides) | Aryl Ethers | Synthesis of nonsteroidal FXR antagonists. | researchgate.net |

| Thiols (Thiolates) | Thioethers | Coupling with 2-mercaptoquinazolinones to form hydroxamate derivatives. | researchgate.net |

| Amines / N-Heterocycles | Substituted Amines | Synthesis of macrocyclic FLT3 inhibitors for cancer therapy. | acs.org |

| Sodium Azide (NaN₃) | Alkyl Azides | Preparation of azido alkanoic acids as methane (B114726) formation inhibitors. | google.com |

| Imidazoles | Imidazolium Salts | Synthesis of ionic liquids for use as corrosion inhibitors. | rsc.org |

| Malonic Esters | Alkyl-substituted Malonates | Formation of ketoesters via subsequent oxidative decarboxylation. | ulb.ac.be |

These reactions demonstrate the versatility of this compound as a building block for introducing alkyl chains with a terminal ester group into a variety of molecular scaffolds.

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity or biological function is a critical area of study. Understanding these relationships allows for the rational design of new compounds with enhanced or specific activities.

A key factor influencing reactivity is the electronic interplay between the bromine atom and the ester group. core.ac.uk The electron-withdrawing nature of the carbonyl moiety in the ester group can affect the rate of nucleophilic substitution at the bromine-bearing carbon. This effect is dependent on the proximity of the halogen to the carbonyl group; the closer it is, the more it can stabilize the negative charge that builds up in the reaction's transition state, thereby increasing the reaction rate. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies analyze how variations in molecular structure correlate with changes in biological activity or chemical reactivity. For halogenated esters, properties such as hydrophobicity (related to the length of the alkyl chain) and electronic character (related to the type and position of the halogen) are key descriptors. core.ac.uk For instance, increasing the number of methylene (B1212753) groups in the carbon chain generally increases hydrophobicity, which can influence how the molecule is absorbed and distributed in a biological system. core.ac.uk

Modern computational chemistry provides powerful tools for probing these relationships. In a study on imidazolium-based ionic liquids synthesized from ethyl 5-bromopentanoate, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations were used to predict their effectiveness as corrosion inhibitors. rsc.org These theoretical models analyze the electronic structure of the derivatives, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These parameters indicate the molecule's ability to donate or accept electrons, which is fundamental to its ability to interact with and form a protective layer on a metal surface. rsc.org The electrostatic potential maps generated by these calculations can identify the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for interaction with the metal. rsc.org Such studies provide an atomic-level understanding that guides the design of more effective derivatives.

Biological Activities and Associated Mechanisms of Action of Ethyl 4 Bromopentanoate Derivatives

Anti-tumor and Antiproliferative Mechanisms

Derivatives of ethyl 4-bromopentanoate have been incorporated into various molecular scaffolds to develop novel anti-tumor and antiproliferative agents. These compounds often exert their effects by targeting key cellular components and pathways involved in cancer cell growth and survival.

One area of investigation involves the synthesis of quinazolinone derivatives. The thiol group of a 2-mercaptoquinazolinone can be coupled with ethyl 5-bromopentanoate (a close structural analog of this compound) to introduce an ester function, which is then converted to a hydroxamate. researchgate.net These hybrid molecules have shown significant antiproliferative activity against cancer cell lines such as MCF-7. researchgate.net For instance, a derivative featuring a 2-mercaptoquinazolinone cap displayed the highest efficacy against MCF-7 cells and was found to be a potent inhibitor of histone deacetylase 6 (HDAC6). researchgate.net The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells. researchgate.net

Another class of compounds, pyrazinamide-containing macrocyclic derivatives, has been synthesized using ethyl 5-bromopentanoate as a linker. acs.orgnih.gov These derivatives were designed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). acs.orgnih.gov Compounds such as 8o and 8v demonstrated potent inhibition of FLT3 and its clinically relevant mutants. acs.org They selectively inhibited the proliferation of FLT3-ITD-positive AML cells (MV4-11) with low nanomolar IC50 values and induced apoptosis and cell cycle arrest in the G0/G1 phase. acs.org

Furthermore, spiro derivatives incorporating a thiazolidine-4-one ring, synthesized using reagents like ethyl-2-bromovalerate, have shown promise. researchgate.netmdpi.com Derivatives with ester functional groups exhibited significant activity against various cancer cell lines, with IC50 values often below 10 μM. researchgate.netmdpi.com The structure-activity relationship studies revealed that specific substitutions on the phenyl ring are crucial for their antiproliferative effects against cell lines like HCT-116 and Jurkat. researchgate.netmdpi.com

Calix tandfonline.comarene derivatives functionalized with alkyl ester groups at the lower rim using ethyl 5-bromopentanoate have also been studied for their antiproliferative effects on human hepatocarcinoma HepaRG cell cultures. tandfonline.com These compounds were designed as potential iron chelators, and their antiproliferative activity was found to be linked to their cytotoxicity. tandfonline.com

Finally, oxazole-bridged combretastatin (B1194345) A-4 analogs with tethered hydroxamic acids, synthesized using ethyl 5-bromovalerate, have been developed as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs). core.ac.ukmdpi.com These compounds exhibited potent, low nanomolar growth inhibition of various cancer cell lines. core.ac.ukmdpi.com Their mechanism involves disrupting microtubule assembly, leading to cell cycle arrest in the G2/M phase, and inhibiting HDACs, which induces a G1 arrest. core.ac.uk

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound Class | Target Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Pyrazinamide Macrocycle (8v) | MV4-11 (AML) | 6.8 | FLT3 Inhibition, Apoptosis, G0/G1 Arrest acs.org |

| Pyrazinamide Macrocycle (8o) | MV4-11 (AML) | 11.0 | FLT3 Inhibition acs.org |

| Oxazole-bridged CA-4 (4d) | 518A2 (Melanoma) | 10 | Tubulin & HDAC Inhibition core.ac.ukmdpi.com |

| Oxazole-bridged CA-4 (4a) | HCT-116 (Colon) | 10 | Tubulin & HDAC Inhibition core.ac.ukmdpi.com |

Enzymatic Inhibition and Activation Pathways

The functional groups of this compound derivatives allow them to interact with and modulate the activity of various enzymes, making them valuable tools for studying enzymatic pathways and for potential therapeutic intervention.

Thiazolone-benzenesulphonamide derivatives, synthesized using ethyl 2-bromopentanoate, have been identified as potent inhibitors of human carbonic anhydrases (hCAs). tandfonline.com Specifically, compound 4d (4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide) was a highly effective inhibitor of hCA II and hCA VII with inhibition constants (K_I_s) in the low nanomolar range (1.3 nM and 0.9 nM, respectively). tandfonline.com These enzymes are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and certain cancers. researchgate.net

In the field of cancer therapy, as mentioned previously, derivatives of this compound have been developed as inhibitors of crucial kinases and other enzymes. The pyrazinamide-containing macrocycles act as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), with IC50 values against the FLT3-D835Y mutant as low as 29 nM for some derivatives. nih.gov Similarly, oxazole-bridged combretastatin A-4 analogs function as dual inhibitors, targeting both tubulin polymerization and histone deacetylases (HDACs). core.ac.ukmdpi.com For example, compound 4f , with a six-atom linker derived from ethyl 6-bromohexanoate (B1238239), was the most potent HDAC inhibitor in its series, with an IC50 of 0.49 µM against HDAC1 and 0.32 µM against HDAC6. mdpi.com

Derivatives of bromoalkanoates have been implicated in the inhibition of firefly luciferase, an enzyme widely used in biotechnology for reporter gene assays. Research has shown that ethyl 4-bromobutyrate, a close analog, can be used as a building block to create inhibitors of this enzyme. The mechanism of inhibition often involves the small molecule interfering with the enzyme's conformational changes, which are necessary for its catalytic activity. nih.gov

Firefly luciferase catalyzes the production of light through a two-step reaction involving the adenylation of luciferin (B1168401) with ATP. nih.gov Many inhibitors of firefly luciferase are competitive with the luciferin substrate. nih.gov However, some inhibitors, such as the stilbene (B7821643) derivative resveratrol, act in a non-competitive manner with respect to both D-luciferin and ATP. semanticscholar.org These inhibitors are thought to bind to a site distinct from the active site, inducing conformational changes that disrupt the enzyme's function. nih.govsemanticscholar.org The presence of anesthetics, for example, at the interface of the C- and N-terminal domains of luciferase can reduce the flexibility of the C-domain, which is crucial for its catalytic activity. nih.gov While specific studies on this compound derivatives are limited, the principle of using such alkylating agents to construct molecules that can fit into allosteric or active sites to modulate enzyme activity is well-established.

Table 2: Enzymatic Inhibition by Selected this compound Derivatives

| Derivative Class | Enzyme Target | Inhibition Constant / IC50 |

|---|---|---|

| Thiazolone-benzenesulphonamide (4d) | Carbonic Anhydrase II | K_I_ = 1.3 nM tandfonline.com |

| Thiazolone-benzenesulphonamide (4d) | Carbonic Anhydrase VII | K_I_ = 0.9 nM tandfonline.com |

| Pyrazinamide Macrocycle (8i) | FLT3-D835Y | IC50 = 29 nM nih.gov |

| Oxazole-bridged CA-4 (4f) | HDAC1 | IC50 = 0.49 µM mdpi.com |

| Oxazole-bridged CA-4 (4f) | HDAC6 | IC50 = 0.32 µM mdpi.com |

Immunological Applications and Binding Mechanisms

The application of this compound derivatives in immunology is an emerging area of research. Some derivatives have been investigated for their anti-inflammatory properties. For example, novel capsaicin (B1668287) derivatives were synthesized using ethyl 5-bromovalerate and ethyl 6-bromohexanoate to attach indole (B1671886) or nitroindole moieties to the tail region. nrct.go.th These compounds were designed to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation. The derivatives containing nitroindole moieties showed the highest activity in inhibiting the production of the pro-inflammatory cytokine TNF-α. nrct.go.th The proposed mechanism involves enhanced binding to the TRPV1 receptor through π-π stacking interactions provided by the aromatic residues at both ends of the molecule. nrct.go.th

While direct studies on the immunological binding mechanisms of this compound derivatives are not extensively documented, their role as building blocks for enzyme inhibitors that target immune-related pathways is relevant. For instance, kinases like FLT3 are expressed on immune cells, and their inhibition can have immunomodulatory effects. acs.org Similarly, HDAC inhibitors are known to modulate the expression of genes involved in immune responses. nih.gov

Potential as Drug Resistance Reversal Agents: Mechanistic Perspectives

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Some complex molecules, for which bromoalkanoates could serve as synthetic precursors, have shown potential in overcoming MDR.

Ocotillol-type ginsenosides (B1230088) have been identified as potential drug resistance reversal agents. semanticscholar.org Mechanistic studies have shown that these compounds can act as substrates for P-gp, competitively inhibiting the efflux of other chemotherapeutic drugs. semanticscholar.org For example, one derivative significantly reversed the resistance of ABCB1-overexpressing cancer cells to paclitaxel (B517696) and vincristine (B1662923) by inhibiting the drug efflux function of the ABCB1 transporter. semanticscholar.org While this compound was not directly used in the cited syntheses, ester derivatives of ocotillol have demonstrated this resistance-reversal activity. semanticscholar.org This suggests that using functionalized linkers, such as that provided by this compound, could be a viable strategy to synthesize novel P-gp inhibitors.

Furthermore, certain retinoid derivatives have been shown to be effective in doxorubicin-resistant ovarian cancer cells that overexpress P-glycoprotein. The fact that their IC50 values are similar in both resistant and non-resistant cell lines indicates that they are not substrates for P-gp and could therefore be effective in treating resistant tumors. google.com The synthesis of such complex molecules can involve alkylating agents like this compound to build the necessary carbon skeleton.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like ethyl 4-bromopentanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to each set of non-equivalent protons in the molecule. The ethyl group protons of the ester moiety typically show a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The protons on the pentanoate backbone exhibit more complex splitting patterns due to their proximity to the chiral center and the bromine atom. The proton attached to the bromine-bearing carbon (C4) is expected to appear as a multiplet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group characteristically appears far downfield. The carbon atom bonded to the electronegative bromine atom is also shifted downfield, though to a lesser extent.

A summary of the predicted chemical shifts for this compound is presented below:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| CH₂ (C2) | ~2.4 | Multiplet |

| CH₂ (C3) | ~2.1 | Multiplet |

| CH (C4) | ~4.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C1) | ~172 |

| CH₂ (C2) | ~34 |

| CH₂ (C3) | ~33 |

| CH (C4) | ~45 |

| CH₃ (C5) | ~23 |

| O-CH₂ | ~61 |

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are invaluable. princeton.edu

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu This would confirm the connectivity of the protons along the pentanoate chain and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. princeton.edu This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about protons that are close in space, even if they are not directly coupled. princeton.edu These experiments can help to determine the stereochemistry of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. caltech.edursc.org This allows for the determination of the precise elemental formula of this compound, which is C₇H₁₃BrO₂. biosynth.comnih.gov The calculated exact mass is 208.00989 Da. nih.gov This high level of accuracy distinguishes it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov This method typically produces protonated molecules [M+H]⁺ or other adducts, which can then be analyzed by the mass spectrometer. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. arizona.edu The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance and result in two peaks of similar intensity separated by two mass units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

The most prominent feature is a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), which is typically observed in the range of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester will appear in the fingerprint region. The presence of the carbon-bromine (C-Br) bond will give rise to a characteristic absorption in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester carbonyl stretch) | 1735 - 1750 |

| C-O (Ester stretch) | 1000 - 1300 |

| C-Br (Alkyl bromide stretch) | 500 - 600 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool for both the purification of this compound from reaction mixtures and the subsequent assessment of its purity. The choice of chromatographic technique depends on the scale of the separation and the required level of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for analogous bromoalkanoates can be applied. sielc.comsielc.com Reverse-phase HPLC is a common approach for such compounds. sielc.comsielc.com

A typical HPLC setup would involve a stationary phase, such as a C18 column, and a mobile phase tailored to achieve optimal separation. ejgm.co.ukscielo.br The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. sielc.comsielc.comejgm.co.ukscielo.br The ratio of these solvents can be adjusted in a gradient or isocratic manner to control the retention time of the compound. For instance, a mobile phase of acetonitrile and water, potentially with an acid modifier like phosphoric or formic acid, is effective for separating similar bromoesters. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the ester functional group exhibits absorbance in the UV region, often around 215 nm or 254 nm. ejgm.co.uknih.gov

For preparative applications, where the goal is to isolate a pure sample of this compound, the developed analytical method can be scaled up. sielc.comsielc.com This involves using a larger-diameter column and a higher flow rate to process larger quantities of the crude product.

Table 1: Illustrative HPLC Parameters for Analysis of Bromoesters

| Parameter | Condition | Source |

| Stationary Phase | C18 Reverse-Phase Column | ejgm.co.ukscielo.br |

| Mobile Phase | Acetonitrile/Water mixture | sielc.comsielc.com |

| Detector | UV at 215 nm or 254 nm | ejgm.co.uknih.gov |

| Flow Rate | Typically 1.0 mL/min for analytical scale | ejgm.co.uknih.gov |

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions that produce this compound and for preliminary purity assessment. wiley-vch.deulb.ac.be It is also instrumental in developing optimal solvent systems for larger-scale purification by column chromatography. wiley-vch.delibretexts.orgbiotage.com

For a compound of intermediate polarity like this compound, a common stationary phase is silica (B1680970) gel (SiO2) coated on a TLC plate. wiley-vch.deresearchgate.net The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the solvent system is critical for achieving good separation between the desired product and any impurities. libretexts.orgbiotage.comrochester.edu

A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is frequently employed. libretexts.orgresearchgate.netrochester.edu By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to control the retention factor (Rf) of the spots on the TLC plate. libretexts.org For instance, a starting point could be a 10-50% mixture of ethyl acetate in hexane. rochester.edu Visualization of the spots after development can be accomplished using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or a molybdatophosphoric acid solution followed by heating. wiley-vch.de

In one documented purification, a crude product containing a related bromoalkanoate was purified using column chromatography with a solvent system of 1% ethyl acetate in hexane, which would have been determined through prior TLC analysis. rsc.org Another example of purification of a crude product utilized a gradient of ethyl acetate in petroleum ether (from 1:8 to 1:2). ulb.ac.be

Table 2: Common TLC Solvent Systems for Compounds of Intermediate Polarity

| Solvent System (v/v) | Application Notes | Source |

| Hexane:Ethyl Acetate | Ratios from 9:1 to 1:1 are common for optimizing Rf values. | libretexts.orgrochester.edu |

| Chloroform:Methanol | Used for more polar compounds, often with a small percentage of methanol. | researchgate.net |

| Dichloromethane | Can be used as a single solvent or in combination with others. | biotage.comrochester.edu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's structure and stereochemistry. However, obtaining a single crystal of sufficient quality is a prerequisite for this analysis.

For this compound, which is a liquid at room temperature, obtaining a single crystal would necessitate low-temperature crystallization techniques. sigmaaldrich.cnsigmaaldrich.com While the crystal structure of this compound itself is not readily found in open literature, X-ray crystallographic analyses have been performed on numerous other brominated organic compounds and esters. researchgate.netresearchgate.netrsc.orgthieme-connect.denih.govacs.orgtandfonline.com These studies demonstrate the power of the technique to elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.nettandfonline.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions within the crystal lattice. researchgate.netresearchgate.net

Computational Chemistry and Cheminformatics Studies of Ethyl 4 Bromopentanoate

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations and the derivation of molecular descriptors offer a foundational understanding of the electronic structure and physicochemical properties of Ethyl 4-bromopentanoate. These computed parameters are essential for more advanced modeling techniques.

The Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are critical descriptors for predicting a molecule's transport properties, such as membrane permeability and bioavailability.

The TPSA of this compound is calculated to be 26.3 Ų. nih.govechemi.comnih.gov This value, derived from the surface area of polar atoms (oxygen in the ester group), suggests a limited capacity for forming hydrogen bonds and reflects moderate polarity.

Lipophilicity, or the preference of a compound for a lipid-like environment over an aqueous one, is quantified by LogP. For this compound, various computational methods yield slightly different LogP values, with a consensus value around 2.1 to 2.3. nih.govechemi.comambeed.com This moderate lipophilicity indicates that the compound may effectively permeate lipid membranes.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO₂ | nih.govechemi.com |

| Molecular Weight | 209.08 g/mol | nih.govbiosynth.com |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | nih.govnih.govambeed.com |

| XLogP3 | 2.1 | nih.govnih.gov |

| iLOGP | 2.1 | ambeed.com |

| WLOGP | 2.11 | ambeed.com |

| MLOGP | 2.12 | ambeed.com |

Analysis of hydrogen bonding potential is crucial for understanding interactions with biological macromolecules. Based on its chemical structure, this compound has zero hydrogen bond donors. nih.govnih.gov The two oxygen atoms of the ester functional group act as hydrogen bond acceptors, giving the molecule a hydrogen bond acceptor count of 2. nih.govnih.govambeed.com This profile influences its solubility and binding characteristics in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or toxicity of chemicals based on their molecular descriptors. While specific QSAR models developed exclusively for this compound are not prominent in the literature, it belongs to a class of halogenated aliphatic esters frequently studied in QSAR for toxicological assessment. qsardb.orgmdpi.com

Studies on similar compounds, such as ethyl-4-bromobutyrate and ethyl-5-bromovalerate, use descriptors like LogP and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to predict toxicity to aquatic organisms. qsardb.orgmdpi.comcore.ac.uk The reactivity of these compounds is often linked to their electrophilic nature, where the LUMO energy can indicate their susceptibility to nucleophilic attack. core.ac.uk Given its structural similarities, this compound is a suitable candidate for inclusion in such QSAR models to predict its potential environmental or biological effects based on these computed properties. qsardb.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are primarily used to study the interaction of a ligand with a biological target, such as an enzyme or receptor. While this compound itself is not typically the final ligand in these studies, it serves as a critical reactant or intermediate in the synthesis of more complex molecules that are subjected to such computational analysis. imist.marsc.orgddg-pharmfac.netvu.nl

For instance, this compound and similar bromo-esters are used to alkylate amines, phenols, or other nucleophiles to create larger derivatives. vu.nlacs.org These resulting compounds have been evaluated through docking simulations to predict their binding affinity and mode of interaction with targets like the histamine (B1213489) H1 receptor or acetylcholinesterase. ddg-pharmfac.netacs.org Molecular dynamics (MD) simulations are then often employed to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the binding. rsc.orgnih.gov Therefore, the primary role of this compound in this context is as a synthetic building block for creating novel ligands for computational and experimental screening. uni-muenchen.de

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Profiles

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in early-stage drug discovery to identify candidates with favorable profiles. nih.govresearchgate.net For this compound, its ADME properties can be inferred from its fundamental molecular descriptors.

The drug-likeness of a compound is often initially assessed using frameworks like Lipinski's Rule of Five. This compound adheres to these rules (Molecular Weight < 500 Da, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10), suggesting it possesses physicochemical properties consistent with many orally bioavailable drugs. nih.gov

Table 2: Predicted ADME and Drug-Likeness Profile for this compound

| Parameter | Predicted Property/Status | Basis of Prediction |

|---|---|---|

| Absorption | ||

| Gastrointestinal Absorption | High | Inferred from low molecular weight and moderate lipophilicity. |

| Lipinski's Rule of Five | Pass (0 violations) | MW=209.08, LogP≈2.1, H-Donors=0, H-Acceptors=2. nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely | Inferred from moderate lipophilicity and low TPSA. nih.gov |

| Metabolism | ||

| Primary Pathway | Ester Hydrolysis | Presence of ester functional group. |

| Excretion | ||

| Route | Renal (following metabolism) | Expected for hydrophilic metabolites. |

| Toxicity |

Conformational Analysis and Stereochemical Considerations

The molecular structure of this compound contains features that are critical for its chemical behavior and potential biological interactions. The presence of five rotatable bonds gives the molecule significant conformational flexibility. nih.govambeed.com This flexibility allows the molecule to adopt various three-dimensional shapes, which can be crucial for fitting into an enzyme's active site or a receptor's binding pocket. Computational methods like molecular dynamics can be used to explore the potential energy surface and identify low-energy, stable conformations. elifesciences.orgbiorxiv.org

A key structural feature of this compound is the presence of a chiral center at carbon-4, the carbon atom to which the bromine is attached. This carbon is bonded to four different groups (a hydrogen atom, a methyl group, a bromine atom, and a -CH₂CH₂COOEt group), meaning the compound can exist as a pair of enantiomers: (R)-Ethyl 4-bromopentanoate and (S)-Ethyl 4-bromopentanoate. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture (an equal mixture of both enantiomers). This stereochemistry is fundamentally important, as enantiomers can exhibit different biological activities and metabolic fates.

Environmental and Green Chemistry Considerations in Ethyl 4 Bromopentanoate Research

Sustainable Synthetic Approaches

The principles of green chemistry, particularly atom economy and the use of less hazardous materials, are central to developing sustainable synthetic routes for Ethyl 4-bromopentanoate. wikipedia.orgjocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.com Traditional methods for synthesizing bromoesters often involve reagents and conditions that result in significant waste and poor atom economy. wikipedia.org

Modern sustainable approaches focus on improving this efficiency. These include:

Biocatalysis: The use of enzymes, such as lipases or dehalogenases, offers a green alternative for the synthesis and resolution of haloesters. mdpi.comrug.nl Biocatalytic methods can provide high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing energy consumption and the need for hazardous organic solvents. rsc.orgresearchgate.net For instance, enzymes like lipase (B570770) B from Candida antarctica have been used in the kinetic resolution of racemic 2-haloesters. mdpi.com Ene-reductases are also employed for the asymmetric reduction of α,β-unsaturated compounds, a pathway that can be adapted for chiral synthesis. researchgate.net

Mechanochemistry: This approach uses mechanical force, such as ball milling, to drive chemical reactions, often in the absence of a solvent. rsc.org Solvent- and catalyst-free bromofunctionalization of olefins has been achieved using this method, which simplifies purification, reduces waste, and avoids the use of environmentally harmful chlorinated solvents like dichloromethane. rsc.org

Improved Reagent and Catalyst Selection: The classic Reformatsky reaction, which uses an α-bromo ester and zinc to form a β-hydroxy ester, is a related synthesis that traditionally has a low atom economy. testbook.comresearchgate.net Green modifications of this reaction, such as performing it under solvent-free conditions with a zinc-ammonium chloride mixture, enhance its environmental profile. jetir.org Furthermore, selecting highly efficient catalysts can reduce the required amount from 10 mol% to as little as 0.05 mol%, significantly decreasing waste. epa.ie

Table 1: Comparison of Synthetic Approaches for Bromoesters

| Method | Key Advantages | Typical Conditions | Green Chemistry Principles Addressed |

|---|---|---|---|

| Traditional Synthesis (e.g., HBr/H₂SO₄ with pentanoic acid and ethanol) | Established methodology. | Strong acids, high temperatures, organic solvents. | - |

| Biocatalysis (Enzyme-mediated) | High chemo-, regio-, and stereoselectivity; mild conditions; reduced byproducts. rsc.orgresearchgate.net | Aqueous buffer, ambient temperature, neutral pH. | Safer Solvents, Energy Efficiency, Use of Renewable Feedstocks (enzymes). |

| Mechanochemistry | Solvent-free; reduced waste; high efficiency. rsc.org | Mechanical milling at ambient temperature. | Safer Solvents, Waste Prevention. |

| Catalytic Approaches | High atom economy; lower energy input; potential for catalyst recycling. mdpi.com | Varies with catalyst; often milder than stoichiometric reactions. | Catalysis, Atom Economy. wikipedia.org |

Degradation Pathways and Environmental Fate Considerations for Bromoesters

Potential degradation pathways for bromoesters like this compound include:

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, breaking down into 4-bromopentanoic acid and ethanol (B145695). This reaction can be catalyzed by acids or bases and is a primary abiotic degradation pathway in aqueous environments.

Biodegradation: Microorganisms in soil and water can play a significant role in the degradation of organic compounds. google.com The presence of ester and ether functionalities in a molecule can increase its rate of biodegradation. epa.ie Enzymes such as dehalogenases, found in certain bacteria, can cleave the carbon-bromine bond, which is often the rate-limiting step in the degradation of halogenated compounds. The resulting intermediates can then be further metabolized.

Photolysis: While less common for simple alkyl bromides, some organobromine compounds can be degraded by sunlight. Volatile organobromine compounds that reach the upper atmosphere can contribute to ozone depletion, although this is more characteristic of compounds like methyl bromide. liverpooluniversitypress.co.ukecs-env.com

The environmental persistence of this compound will depend on a balance of these degradation processes against its potential for bioaccumulation. Its moderate lipophilicity suggests some potential for partitioning into organic matter in soil and sediment. princeton.edu However, the hydrolysable ester group likely reduces its long-term persistence compared to more stable organobromine pollutants like brominated flame retardants. epa.ienih.gov Interestingly, nature itself produces organobromine compounds; for example, a bromoester, 2-octyl 4-bromo-3-oxobutanoate, is biosynthesized in mammals and is found in cerebrospinal fluid. princeton.eduwikipedia.org

Table 3: Potential Environmental Degradation Pathways for Bromoesters

| Pathway | Description | Influencing Factors | Expected Products for this compound |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH (acid or base catalysis), temperature. | 4-Bromopentanoic acid and Ethanol. |

| Biodegradation | Metabolism by microorganisms (e.g., bacteria, fungi). google.com | Presence of adapted microbial consortia, oxygen levels, temperature, nutrient availability. | Initial dehalogenation or ester cleavage, followed by further breakdown into smaller organic acids, CO₂, and H₂O. |

| Photolysis | Degradation by absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers. | Potentially leads to radical species and subsequent reaction products. |

Future Research Directions and Emerging Applications of Ethyl 4 Bromopentanoate

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing Ethyl 4-bromopentanoate and its derivatives is a key area of future research. While traditional methods exist, the focus is shifting towards pathways that offer improved yields, stereoselectivity, and greener reaction conditions.